METHYL 2-(6-OXO-2-{N'-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE
Overview
Description
METHYL 2-(6-OXO-2-{N’-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE is a complex organic compound with the molecular formula C17H21N5O3 and a molecular weight of 343.38 g/mol . This compound is characterized by its unique structure, which includes a dihydropyrimidinone core and a carbamimidamido group attached to a phenyl ring.
Preparation Methods
The synthesis of METHYL 2-(6-OXO-2-{N’-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE involves multiple steps, typically starting with the preparation of the dihydropyrimidinone core. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions
Chemical Reactions Analysis
METHYL 2-(6-OXO-2-{N’-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Scientific Research Applications
METHYL 2-(6-OXO-2-{N’-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-(6-OXO-2-{N’-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
METHYL 2-(6-OXO-2-{N’-[4-(PROPAN-2-YL)PHENYL]CARBAMIMIDAMIDO}-3,6-DIHYDROPYRIMIDIN-4-YL)ACETATE can be compared with other similar compounds, such as:
Methyl-2-2-benzyloxy-carbonyl-amino-propan-2-yl-5-hydroxy-1-methyl-6-oxo-1-6-dihydropyrimidine-4-carboxylate-d3: This compound has a similar dihydropyrimidinone core but differs in the substituents attached to the core.
Other dihydropyrimidinone derivatives: These compounds share the core structure but have different functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[2-[(E)-[amino-(4-propan-2-ylanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-10(2)11-4-6-12(7-5-11)19-16(18)22-17-20-13(8-14(23)21-17)9-15(24)25-3/h4-8,10H,9H2,1-3H3,(H4,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXLOSYSEPGXHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)CC(=O)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)CC(=O)OC)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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